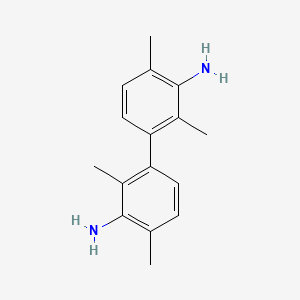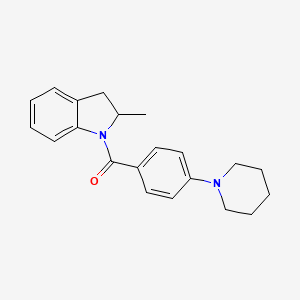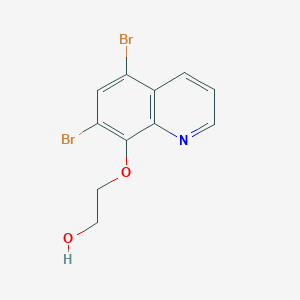
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline, also known as MTT, is a chemical compound that is widely used in various scientific research applications. It is a synthetic dye that has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline is reduced by mitochondrial dehydrogenases to form a purple formazan product, which is insoluble in water and can be measured spectrophotometrically. The reduction of 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline to formazan is dependent on the activity of mitochondrial dehydrogenases, and thus, 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline is often used as a measure of mitochondrial function.
Biochemical and physiological effects:
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline has been shown to have a number of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, and to inhibit the growth of various types of cancer cells. 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline has also been shown to have antioxidant properties, and to protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline is a widely used assay for measuring cell viability and mitochondrial function. It is a simple, reliable, and inexpensive assay that can be performed in a high-throughput manner. However, there are some limitations to the use of 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline. For example, 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline can be affected by the presence of certain compounds or drugs that interfere with mitochondrial function. Additionally, 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline can only measure metabolic activity, and does not provide information about other aspects of cellular function.
Orientations Futures
There are a number of potential future directions for research on 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline. One area of interest is the development of new methods for measuring mitochondrial function, including the use of alternative dyes or assays. Another area of interest is the investigation of the mechanisms underlying the effects of 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline on cancer cells, and the potential development of 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline-based therapies for cancer. Additionally, there is potential for the use of 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline in the study of other diseases or conditions that involve mitochondrial dysfunction.
Méthodes De Synthèse
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline is synthesized by the condensation of 3,3-dimethylaniline and 3-amino-2,4-dimethylphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline is widely used in various scientific research applications, including cell viability assays, mitochondrial function assays, and enzyme activity assays. It is commonly used to measure the metabolic activity of cells and to assess the effects of drugs or other compounds on cellular metabolism. 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline is also used to study mitochondrial function and to investigate the mechanisms of cell death.
Propriétés
IUPAC Name |
3-(3-amino-2,4-dimethylphenyl)-2,6-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-9-5-7-13(11(3)15(9)17)14-8-6-10(2)16(18)12(14)4/h5-8H,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZRDPTUXSHQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)C)N)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)

![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)


![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)

![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)